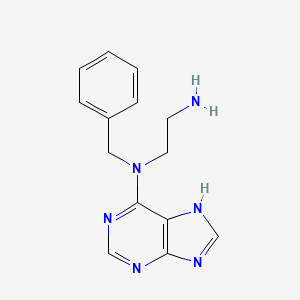
1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- is a complex organic compound that combines the structural features of ethylenediamine, benzylamine, and purine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- typically involves multi-step organic reactions. One common method starts with the reaction of ethylenediamine with benzyl chloride to form N1-(phenylmethyl)-1,2-ethanediamine. This intermediate is then reacted with 6-chloropurine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or imines.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting any imine groups back to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Amides, imines.
Reduction: Amines.
Substitution: Alkylated purines.
科学的研究の応用
1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with nucleic acid metabolism or signaling pathways.
類似化合物との比較
Similar Compounds
1,2-Ethanediamine, N1-(phenylmethyl)-N1-adenin-9-yl-: Similar structure but with adenine instead of purine.
1,2-Ethanediamine, N1-(phenylmethyl)-N1-guanine-9-yl-: Contains guanine instead of purine.
Uniqueness
1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl- is unique due to its specific combination of ethylenediamine, benzylamine, and purine structures. This unique combination allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
This detailed overview provides a comprehensive understanding of 1,2-Ethanediamine, N1-(phenylmethyl)-N1-9H-purin-6-yl-, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
1179310-96-3 |
|---|---|
分子式 |
C14H16N6 |
分子量 |
268.32 g/mol |
IUPAC名 |
N'-benzyl-N'-(7H-purin-6-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H16N6/c15-6-7-20(8-11-4-2-1-3-5-11)14-12-13(17-9-16-12)18-10-19-14/h1-5,9-10H,6-8,15H2,(H,16,17,18,19) |
InChIキー |
QGLABSTXFUQZFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(CCN)C2=NC=NC3=C2NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


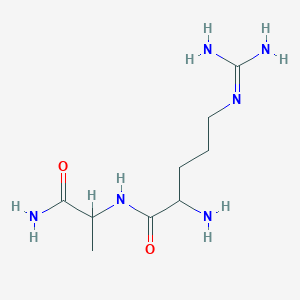
![4-{[2-(4-Chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B12112189.png)

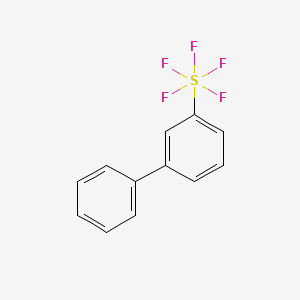

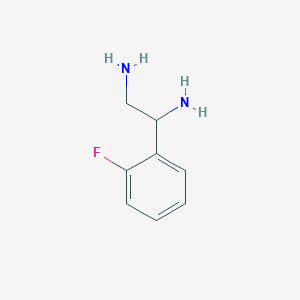
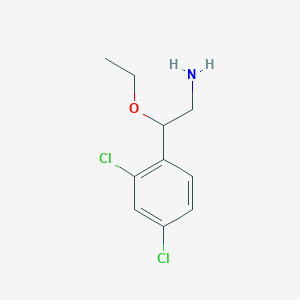
![[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12112248.png)




![beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]-](/img/structure/B12112291.png)

